Cas no 103810-34-0 (Indeno[1,2-c]pyrrole-6,7-diol,1,2,3,3a,8,8a-hexahydro-2-methyl-)
![Indeno[1,2-c]pyrrole-6,7-diol,1,2,3,3a,8,8a-hexahydro-2-methyl- structure](https://www.kuujia.com/scimg/cas/103810-34-0x500.png)
103810-34-0 structure
Product name:Indeno[1,2-c]pyrrole-6,7-diol,1,2,3,3a,8,8a-hexahydro-2-methyl-
Indeno[1,2-c]pyrrole-6,7-diol,1,2,3,3a,8,8a-hexahydro-2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Indeno[1,2-c]pyrrole-6,7-diol,1,2,3,3a,8,8a-hexahydro-2-methyl-
- Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl- (9CI)
- SCHEMBL10345803
- 2-Methyl-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole-6,7-diol
- 103810-34-0
- 2-methyl-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-5,6-diol
-
- Inchi: InChI=1S/C12H15NO2/c1-13-5-7-4-9-8(10(7)6-13)2-3-11(14)12(9)15/h2-3,7,10,14-15H,4-6H2,1H3
- InChI Key: FZNZAEQAIHBIEL-UHFFFAOYSA-N
- SMILES: CN1CC2C(C3=CC=C(O)C(O)=C3C2)C1
Computed Properties
- Exact Mass: 205.11035
- Monoisotopic Mass: 205.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 43.7Ų
Experimental Properties
- PSA: 43.7
Indeno[1,2-c]pyrrole-6,7-diol,1,2,3,3a,8,8a-hexahydro-2-methyl- Related Literature
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
103810-34-0 (Indeno[1,2-c]pyrrole-6,7-diol,1,2,3,3a,8,8a-hexahydro-2-methyl-) Related Products
- 1779126-34-9(2-(4-Ethyl-piperazin-1-yl)-pyrimidine-5-carbonitrile)
- 165277-44-1([1-(Furan-2-yl)pentyl](octyl)amine)
- 1279207-64-5(N1,N1-Dimethyl-N2-((2-morpholinopyrimidin-5-yl)methyl)ethane-1,2-diamine)
- 2171636-57-8(3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidocyclopentane-1-carboxylic acid)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2172065-77-7(6-amino-3,4-dihydroquinazolin-4-one dihydrochloride)
- 1203271-21-9(4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide)
- 1247376-44-8(ethyl 2-amino-4-fluoro-5-methoxybenzoate)
- 2138284-67-8(1-(methoxymethyl)-N-methylcyclobutane-1-sulfonamide)
- 1519577-99-1(1-(2-bromo-5-chlorophenyl)-2-(methylamino)ethan-1-ol)
Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Hebei Ganmiao New material Technology Co., LTD
Gold Member
CN Supplier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
CN Supplier
Bulk
